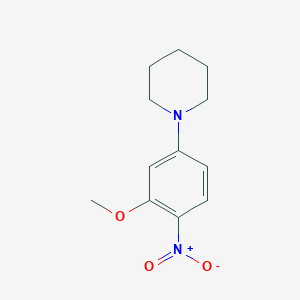

1-(3-Methoxy-4-nitrophenyl)piperidine

Descripción general

Descripción

1-(3-Methoxy-4-nitrophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 3-methoxy-4-nitrophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidine typically involves the reaction of 3-methoxy-4-nitrobenzaldehyde with piperidine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Methoxy-4-nitrophenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: Halogenated compounds or other electrophiles can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-methoxy-4-nitrobenzoic acid.

Reduction: Formation of 3-methoxy-4-aminophenylpiperidine.

Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

1-(3-Methoxy-4-nitrophenyl)piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3-Methoxy-4-nitrophenyl)piperazine

- 1-(3-Methoxy-4-nitrophenyl)pyrrolidine

Uniqueness

1-(3-Methoxy-4-nitrophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity, making it valuable for specific applications in research and industry.

Actividad Biológica

Overview

1-(3-Methoxy-4-nitrophenyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a piperidine ring substituted with a 3-methoxy-4-nitrophenyl group, which contributes to its unique chemical properties.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 236.27 g/mol

- InChI : InChI=1S/C12H16N2O3/c1-17-12-9-10(5-6-11(12)14(15)16)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways crucial for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cell lines. The nitro group in the structure may play a critical role in this activity by undergoing bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Case Study Example :

A study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM. The study concluded that further exploration of this compound could lead to the development of novel anticancer therapies.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Reactive Intermediate Formation : The reduction of the nitro group can lead to the formation of reactive species that damage cellular macromolecules.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 3-methoxy-4-nitrobenzaldehyde with piperidine under controlled conditions. Common solvents include ethanol or methanol, and the reaction is often conducted at elevated temperatures to enhance yield.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notable Characteristics |

|---|---|---|---|

| 1-(3-Methoxy-4-nitrophenyl)piperazine | Piperazine Structure | Antimicrobial, Anticancer | Similar substitution pattern but different ring structure |

| 1-(3-Methoxy-4-nitrophenyl)pyrrolidine | Pyrrolidine Structure | Limited studies available | May exhibit different reactivity due to ring strain |

Propiedades

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-17-12-9-10(5-6-11(12)14(15)16)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZHAQSTCCPYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCCCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.